3-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
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Overview
Description
3-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C24H18N6O and its molecular weight is 406.449. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have developed methods for synthesizing various heterocyclic compounds, including [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives, demonstrating pronounced antimicrobial activity. For instance, the synthesis of thienopyrimidine derivatives showed significant antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).
Novel Strategy for Metal-Free Synthesis
A novel, metal-free synthesis approach for creating 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides was developed, showcasing a convenient construction of this skeleton, which is crucial for biologically important compounds. This method features short reaction times and high yields, underlining its utility for synthesizing compounds with potential pharmaceutical applications (Zheng et al., 2014).
Antiproliferative Activity
The antiproliferative activities of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have been studied, revealing their potential in inhibiting the proliferation of endothelial and tumor cells. This indicates a promising direction for cancer research, focusing on the synthesis of compounds that could serve as leads for developing new anticancer therapies (Ilić et al., 2011).
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives, synthesized through a new route, have shown remarkable activity against the avian influenza virus. This research highlights the potential of such compounds in the development of new antiviral drugs, particularly against the H5N1 strain of the bird flu virus (Hebishy et al., 2020).
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the targets of “3-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” could potentially include a variety of enzymes and receptors involved in these biological processes.
Mode of Action
The mode of action of this compound would depend on its specific targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical Pathways
The biochemical pathways affected by this compound would also depend on its targets. If it targets enzymes involved in a particular biochemical pathway, it could potentially disrupt that pathway and affect the downstream processes .
Result of Action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as an anticancer agent, it might inhibit the proliferation of cancer cells or induce their apoptosis .
Properties
IUPAC Name |
3-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O/c1-16-5-2-7-18(13-16)24(31)26-20-9-3-6-17(14-20)21-10-11-22-27-28-23(30(22)29-21)19-8-4-12-25-15-19/h2-15H,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUCGYIEHXSQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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